DL-Proline

Chiral Chromatography Enantioseparation Analytical Chemistry

DL-Proline (609-36-9) is a racemic mixture with distinct advantages over enantiopure L-Proline: it is the required standard for chiral HPLC/TLC method validation, exhibiting anomalous elution on L-proline-based CSPs critical for system suitability testing. As a cost-effective building block, it is preferred for large-scale peptide and pyrrolidine-derivative synthesis where stereochemistry is non-essential. It serves as an essential substrate for D-amino acid oxidase (DAAO) kinetic assays and enables novel metal-halide co-crystal engineering. Select DL-Proline for validated chiral separations, economical bulk synthesis, and specialized enzymatic or solid-state research.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 609-36-9
Cat. No. B559548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Proline
CAS609-36-9
SynonymsL Proline
L-Proline
Proline
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CC([NH2+]C1)C(=O)O
InChIInChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)
InChIKeyONIBWKKTOPOVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in 100 mL of water: 127 g at 0 °C;  162 g at 25 °C;  206.7 g at 50 °C;  239 g at 65 °C
Solubility in alcohol: 1.55% at 35 °C;  insoluble in ether, butanol, isopropanol
Very soluble in water, alcohol;  insoluble in ether
Very soluble in water;  slightly soluble in ethanol, acetone, benzene;  insoluble in ether, propanol
162.0 mg/mL
Soluble in water;  Insoluble in ether
Soluble (in ethanol)

DL-Proline (CAS 609-36-9): A Racemic Cyclic Imino Acid for Peptide Synthesis and Asymmetric Catalysis


DL-Proline (CAS 609-36-9) is a racemic mixture comprising equal parts of the D- and L- enantiomers of proline, a non-essential, cyclic imino acid . Its defining characteristic is a five-membered pyrrolidine ring, which imparts a high degree of conformational rigidity to the molecules it is incorporated into [1]. This structural feature is critical for its role as a key building block in peptide synthesis, where it can stabilize β-turn conformations and influence the overall secondary structure of peptides . Unlike its biologically prevalent enantiopure counterpart, L-proline, DL-proline offers a distinct set of properties and applications, particularly in non-chiral-sensitive industrial processes and as a cost-effective starting material [2].

Why L-Proline Cannot Be Simply Substituted with DL-Proline in Chiral Applications


The interchangeability of DL-Proline and its enantiopure counterpart, L-Proline, is strictly limited by their fundamental chiral difference, which dictates their behavior in biological and asymmetric chemical environments. L-Proline is the naturally occurring form, integral to protein synthesis in living organisms, while DL-Proline is a synthetic racemate . This distinction is critical: in chiral chromatography, DL-Proline exhibits an anomalous elution order compared to other DL-amino acids due to its unique five-membered ring, a property that does not apply to L-Proline [1]. In enzyme kinetics, D-amino acid oxidase (DAAO) demonstrates differential activity with the racemic DL-Proline compared to pure D-Proline [2]. Furthermore, in solid-state chemistry, DL-Proline and L-Proline form distinct co-crystal structures with lithium halides, a direct consequence of their differing chiral compositions [3]. Therefore, substituting DL-Proline for L-Proline without careful consideration can lead to erroneous analytical results, failed asymmetric syntheses, or the formation of unintended crystal phases.

Quantifiable Differentiation of DL-Proline (CAS 609-36-9) vs. L-Proline and Other Analogs


Anomalous Elution Order in Chiral Ligand-Exchange Chromatography

In ligand-exchange chromatography using an L-proline-based chiral stationary phase, DL-Proline exhibits a unique elution profile compared to other DL-amino acids [1]. While the D-isomer elutes before the L-isomer for all other resolved DL-amino acids, the elution order is reversed for DL-Proline, attributed to its distinctive five-membered ring structure [1].

Chiral Chromatography Enantioseparation Analytical Chemistry

Distinct Co-Crystal Formation with Lithium Halides Compared to L-Proline

DL-Proline and enantiopure L-Proline form different families of hydrated ionic co-crystals when reacted with lithium halides (LiX, where X = Cl, Br, I) [1]. This indicates that the racemic mixture does not simply mimic the solid-state behavior of its individual enantiomer but creates new, distinct supramolecular structures.

Crystal Engineering Solid-State Chemistry Chiral Resolution

Cost-Effectiveness Advantage Over Enantiopure L- and D-Proline

As a racemic mixture, DL-Proline does not require the costly and time-consuming chiral resolution or asymmetric synthesis steps necessary to produce enantiopure L- or D-Proline [1]. This fundamental difference in manufacturing complexity translates directly into a lower market price.

Peptide Synthesis Industrial Chemistry Procurement

High Aqueous Solubility at 25°C

DL-Proline exhibits exceptionally high solubility in water, quantified at 162 g per 100 mL at 25°C . This property is a critical factor in formulation development for biological buffers, cell culture media, and various aqueous-based industrial processes.

Formulation Chemistry Solubility Biotechnology

Enzymatic Activity as a Substrate for D-Amino Acid Oxidase (DAAO)

DL-Proline serves as a substrate for D-amino acid oxidase (DAAO), an enzyme specific for D-amino acids. A kinetic study characterized its reaction with DAAO monomers, providing specific rate constants and Michaelis constants (Km) for DL-Proline at various temperatures, establishing its utility in enzymatic assays [1].

Enzymology D-Amino Acid Oxidase Biochemical Assays

Commercial Purity Range and Application-Specific Suitability

Commercially available DL-Proline is typically offered in a defined purity range of 98% to 99.5%, with the exact grade suited for different applications [1]. For instance, analytical standard grades (e.g., ≥99.0% purity) are available for use as reference standards in method validation and quality control (QC) for pharmaceuticals .

Quality Control Pharmaceutical Standards Procurement

Optimal Scientific and Industrial Use Cases for DL-Proline (CAS 609-36-9)


Development and Validation of Chiral Analytical Methods for Amino Acids

DL-Proline is the required test analyte for developing and validating chiral separation methods, such as HPLC or TLC, due to its unique elution behavior compared to other DL-amino acids [1]. Its anomalous retention order on L-proline-based chiral stationary phases serves as a critical system suitability test and a benchmark for method robustness [1].

Cost-Efficient Synthesis of Achiral Peptides and Pyrrolidine Derivatives

In the large-scale synthesis of peptides or pharmaceuticals where the proline moiety's chirality is not a functional requirement, DL-Proline is the preferred building block over the more expensive enantiopure L- or D-Proline [1]. It is widely used as a precursor for synthesizing pyrrolidine derivatives with antiviral, anticancer, and antibacterial properties [2].

Crystal Engineering and Novel Solid-State Materials Research

Researchers exploring novel supramolecular structures and solid-state materials should use DL-Proline to investigate the formation of co-crystals with metal halides and other compounds. Its distinct crystalline behavior compared to L-Proline opens new avenues for crystal engineering and the design of functional materials [1].

Biochemical Assays Involving D-Amino Acid Metabolism

DL-Proline is an essential reagent for enzymatic studies focusing on D-amino acid oxidase (DAAO) and other enzymes involved in D-amino acid metabolism [1]. It serves as a substrate in kinetic assays to characterize enzyme activity, which is not possible with L-Proline alone, making it vital for research in bacterial metabolism and related fields [2].

Technical Documentation Hub

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